molecular formula C11H12N2O2 B13057061 methyl5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

methyl5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B13057061
M. Wt: 204.22 g/mol
InChI Key: YNAGCMWPZSESSJ-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by various agents, including vitamin B1, which offers a metal-free and eco-friendly approach . The reaction conditions usually involve mild temperatures and simple workup procedures, making it an efficient method for producing this compound.

Industrial Production Methods

Industrial production of methyl 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts like Amberlyst-70 can enhance the efficiency and eco-friendliness of the process . These methods are designed to be cost-effective and scalable, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring. These products are often used as intermediates in the synthesis of more complex compounds .

Scientific Research Applications

Methyl 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

Methyl 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3

InChI Key

YNAGCMWPZSESSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC(C1)C2=CC=CC=C2

Origin of Product

United States

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